

C3-Amide-C4-NH2 Linker: A Technical Guide for Bioconjugation

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Abstract

The C3-Amide-C4-NH2 linker, identified chemically as N-(4-aminobutyl)butanamide, is a short, flexible, and hydrophilic bifunctional molecule used in the field of bioconjugation. Its structure comprises a three-carbon acyl group (C3) and a four-carbon diamine spacer (C4-NH2) connected by a stable amide bond. This linker provides a primary amine handle for covalent attachment to various molecules, such as proteins, antibodies, or small-molecule drugs, making it a valuable component in the construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical properties, provides hypothetical yet standard protocols for its synthesis and application, and illustrates its role in relevant experimental workflows.

Core Properties and Structure

The **C3-Amide-C4-NH2** linker is characterized by its simple, aliphatic structure, which imparts flexibility and water solubility to the conjugates it forms. The terminal primary amine serves as a versatile nucleophile for conjugation reactions, while the amide bond provides metabolic stability.

Chemical Structure:

Figure 1: Chemical structure of C3-Amide-C4-NH2 (N-(4-aminobutyl)butanamide)



Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the C3-Amide-C4-NH2 linker.

| Property | Value | Source |
|------------------|--|----------------|
| IUPAC Name | N-(4-aminobutyl)butanamide | - |
| CAS Number | 65389-82-4 | MedChemExpress |
| Chemical Formula | C8H18N2O | MedChemExpress |
| Molecular Weight | 158.24 g/mol | MedChemExpress |
| Solubility | 10 mM in DMSO | MedChemExpress |
| Appearance | Solid (predicted) | - |
| Nature | Hydrophilic, Flexible, Non- cleavable | - |

Experimental Protocols

While specific peer-reviewed protocols for the **C3-Amide-C4-NH2** linker are not extensively documented, its synthesis and conjugation can be achieved through well-established organic and bioconjugation chemistry principles. The following sections provide detailed, representative methodologies.

Synthesis of C3-Amide-C4-NH2 Linker

The synthesis of N-(4-aminobutyl)butanamide can be accomplished via the acylation of a mono-protected 1,4-diaminobutane, followed by deprotection. This strategy ensures selective acylation at one amino group.

Objective: To synthesize N-(4-aminobutyl)butanamide from mono-Boc-1,4-diaminobutane and butanoyl chloride.

Materials:

N-Boc-1,4-diaminobutane



- Butanoyl chloride
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

- Acylation Reaction:
 - Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Add TEA or DIPEA (1.2 equivalents) to the solution.
 - Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-12 hours.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up and Purification of Boc-Protected Intermediate:
 - Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude Boc-protected product.
- Purify the crude product by silica gel column chromatography to yield pure N-Boc-(4butanoylamino)butane.
- Boc Deprotection:
 - Dissolve the purified Boc-protected intermediate in DCM.
 - Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
 - Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
- Final Work-up and Isolation:
 - o Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
 - If a salt form is acceptable, the resulting solid can be triturated with diethyl ether and dried.
 - For the free amine, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12, then extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and evaporate to yield the final product, C3-Amide-C4-NH2.

Conjugation to a Carboxylic Acid-Containing Molecule

The terminal primary amine of the **C3-Amide-C4-NH2** linker can be conjugated to a molecule of interest (e.g., a protein's C-terminus, a small molecule drug with a carboxyl group) via amide bond formation using carbodiimide chemistry.

Objective: To conjugate **C3-Amide-C4-NH2** to a generic molecule (R-COOH) using EDC/NHS chemistry.

Materials:



- Molecule of interest with a carboxylic acid (R-COOH)
- C3-Amide-C4-NH2 linker
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Reaction Buffer: MES buffer (pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)
- Quenching Buffer: Hydroxylamine or Tris buffer
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the R-COOH molecule (1 equivalent) in the chosen reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.
 - Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
 - Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group, forming an NHS ester.
- Conjugation Reaction:
 - Dissolve the C3-Amide-C4-NH2 linker (1.5-3 equivalents) in the reaction buffer.
 - Add the linker solution to the activated R-COOH solution.
 - Adjust the pH to 7.2-8.0 if necessary to facilitate the nucleophilic attack of the amine.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
- · Quenching and Purification:

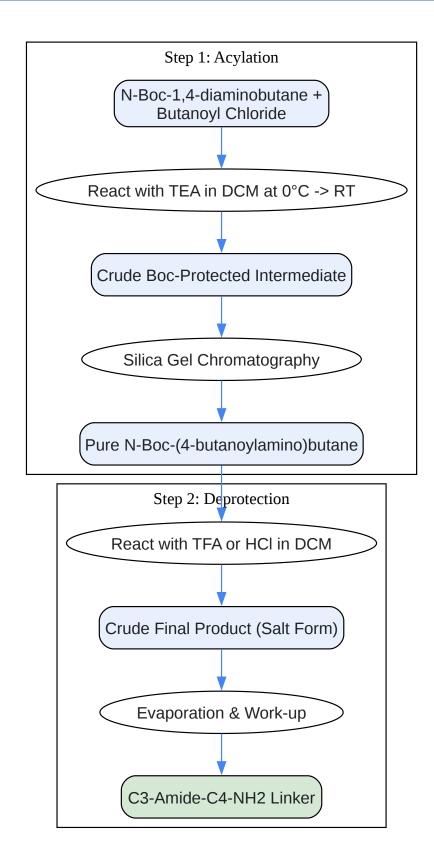


- Quench any unreacted NHS esters by adding the quenching buffer.
- Purify the final conjugate using an appropriate method. For protein conjugates, sizeexclusion chromatography is effective at removing excess linker and reagents. For small molecule conjugates, reverse-phase HPLC is typically used.
- Characterize the final product using techniques such as Mass Spectrometry and NMR to confirm successful conjugation.

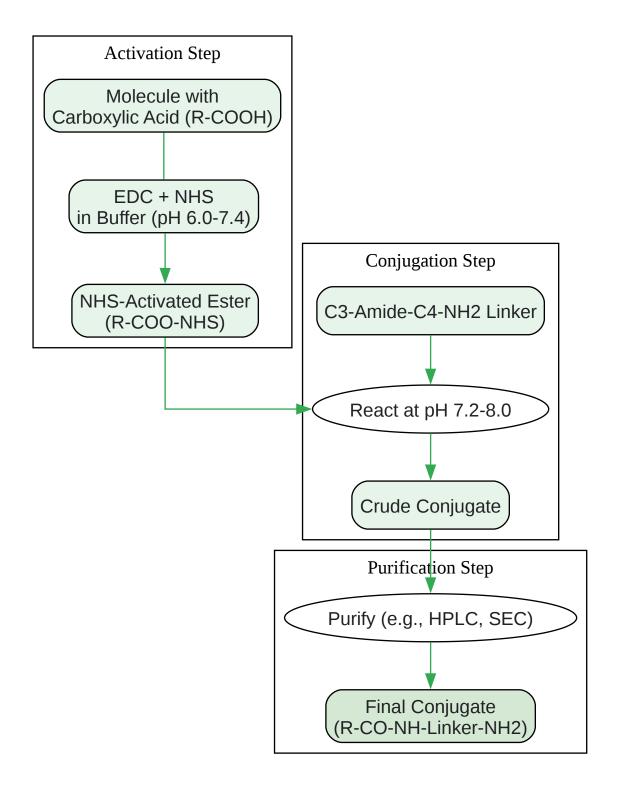
Mandatory Visualizations Logical and Experimental Workflows (Graphviz)

The following diagrams illustrate the synthesis, a general bioconjugation workflow, and the linker's role in a PROTAC molecule.

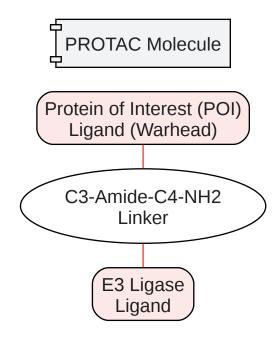












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